3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide
Description
The compound 3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide (hereafter referred to as Compound A) is a thiazolidinone derivative characterized by a conjugated system comprising a furan ring, a sulfanylidene moiety, and a trifluoromethylphenyl substituent. Its structure features a central 1,3-thiazolidin-4-one core with a (5E)-configured furylmethylidene group at position 5 and a propanamide chain at position 3, terminating in a 3-(trifluoromethyl)phenyl group.
Synthetic routes for analogous compounds involve condensation reactions of thiosemicarbazones with active methylene groups, followed by cyclization using reagents like thiomalic acid or CS₂/KOH under reflux conditions .
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S2/c19-18(20,21)11-3-1-4-12(9-11)22-15(24)6-7-23-16(25)14(28-17(23)27)10-13-5-2-8-26-13/h1-5,8-10H,6-7H2,(H,22,24)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFOTPNLNALMMC-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with furfural or a similar furan derivative.
Attachment of the Trifluoromethylphenyl Group: This is achieved through a nucleophilic substitution reaction, where the trifluoromethylphenyl group is introduced using a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The furan and trifluoromethylphenyl groups can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes by binding to their active sites, while the furan and trifluoromethylphenyl groups enhance its binding affinity and specificity. This dual interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Backbone Modifications :
- Propanamide-to-butanamide elongation (e.g., ) increases molecular flexibility and solubility, which may influence pharmacokinetics.
- Ester derivatives (e.g., ) serve as prodrugs, improving membrane permeability .
Mechanistic Similarities and Divergences
Shared Mechanisms of Action
Studies on structurally related compounds suggest that the 1,3-thiazolidin-4-one scaffold mediates bioactivity through:
- Thiol-binding interactions : The sulfanylidene moiety can act as a Michael acceptor, covalently modifying cysteine residues in target proteins .
- Aromatic stacking: The conjugated furan/thiophene systems engage in π-π interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) .
For instance, molecular docking analyses of analogs like N-(3-fluorophenyl)propanamide () predict binding to kinases and oxidoreductases, aligning with Compound A’s hypothesized targets .
Divergent Bioactivities
Despite structural similarities, minor modifications can lead to significant functional differences:
- Transcriptomic Profiling : Structurally similar compounds (Tanimoto coefficient >0.85) share gene expression profiles in only ~20% of cases, underscoring the context-dependence of bioactivity .
- Case Study : Replacement of the furan ring in Compound A with a pyridinyl group () reduces predicted pKa from ~12.96 to ~8.2, altering ionization state and membrane permeability .
Biological Activity
The compound 3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic molecule that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Structural Characteristics
This compound features a thiazolidinone core, a furan moiety, and a trifluoromethyl-substituted phenyl group. The unique combination of these structural elements contributes to its reactivity and biological properties. The thiazolidinone ring is known for its role in various biochemical interactions, while the furan moiety is associated with diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have been shown to possess antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It is believed to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation. For example, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. A study reported that thiazolidinones can inhibit tumor growth through mechanisms involving modulation of signaling pathways related to cell proliferation and apoptosis.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound binds to specific receptors or enzymes that play critical roles in disease pathways. This binding may alter cellular responses and lead to therapeutic effects.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiazolidine ring and subsequent modifications to introduce the furan and trifluoromethyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often require careful optimization to achieve high yields and purity.
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds can provide insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[5-[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin | Contains furan moiety | Potential anti-inflammatory properties |
| 5-[5-(2-methylphenyl)furan-2-y]methylidene]-4-thioxo-thiazolidin | Thioxo substitution | Enhanced reactivity towards nucleophiles |
| 3-[5-[5-(4-nitrophenyl)furan-2-y]methylidene]-4-thioxo-thiazolidin | Nitro group presence | Increased biological activity against certain cancer cell lines |
This table highlights how variations in substituents can significantly influence the biological activities and therapeutic potentials of these compounds.
Case Studies
Several case studies have documented the biological effects of thiazolidinone derivatives:
- Anticancer Activity : A study demonstrated that a related compound induced apoptosis in human leukemia cells through caspase activation pathways.
- Antimicrobial Efficacy : Another research effort highlighted the antibacterial properties of thiazolidinone derivatives against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
